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Introduction
Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small

molecule inhibitor that selectively targets the alpha isoform of the class I phosphoinositide 3-

kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is one of the most frequently

dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation,

survival, and metabolism.[1][2] The gene encoding the p110α catalytic subunit of PI3K,

PIK3CA, is one of the most highly mutated oncogenes in solid tumors.[1][2] This has positioned

PI3Kα as a key therapeutic target in oncology. Serabelisib has been developed to specifically

inhibit PI3Kα, including its mutated forms, with the aim of inducing tumor cell apoptosis and

inhibiting tumor growth.[1] By targeting the alpha isoform with high selectivity, Serabelisib is

designed to offer a more favorable therapeutic window with potentially reduced toxicity

compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview

of the target validation studies for Serabelisib, including its mechanism of action, preclinical

efficacy, and clinical trial data.

Mechanism of Action and Target Selectivity
Serabelisib exerts its anti-neoplastic activity by selectively inhibiting the kinase activity of

PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2)

to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the

downstream Akt/mTOR signaling cascade. The disruption of this pathway ultimately leads to
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decreased cell proliferation and increased apoptosis in cancer cells harboring an activated

PI3Kα pathway, particularly those with PIK3CA mutations.

Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cellular processes. Upon activation by

growth factors and other stimuli, PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 acts as a

second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt,

in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein

synthesis and cell growth. Serabelisib's inhibition of PI3Kα blocks this entire cascade.
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Serabelisib Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
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In Vitro Selectivity
Biochemical assays have demonstrated Serabelisib's high potency and selectivity for the

PI3Kα isoform over other class I PI3K isoforms (β, γ, and δ) and mTOR. This selectivity is a key

feature, as inhibition of other isoforms is associated with distinct toxicities.

Target IC50 (nM)

p110α 15 - 21

p110β 4500

p110γ 1900

p110δ 13900

mTOR 1670

Data compiled from multiple sources.[3][4][5]

Preclinical Efficacy
In Vitro Cellular Assays
In cellular assays, Serabelisib has been shown to inhibit the phosphorylation of Akt and block

the proliferation of tumor cell lines that have PIK3CA mutations.[4] The growth of breast cancer

cells with PIK3CA mutations was inhibited with an IC50 around 2 µM.[4] However, Serabelisib
demonstrated significantly less activity in cancer cells that are PTEN-deficient, a condition that

leads to constitutive activation of the PI3K pathway independent of PI3Kα.[3]

In Vivo Xenograft Studies
Preclinical studies using murine xenograft models of human cancers have shown that oral

administration of Serabelisib leads to a dose-dependent inhibition of tumor growth.[6] This

anti-tumor activity was observed in models with PIK3CA oncogenic mutations, such as breast

carcinoma, and was correlated with the inhibition of PI3K pharmacodynamic markers within the

tumor tissue.[6] Notably, the anti-tumor efficacy of single-agent Serabelisib in these preclinical

models was found to be driven by the total plasma exposure and was independent of the

dosing schedule.[3][6] In contrast, Serabelisib was not effective in tumor models with PTEN

and/or KRAS mutations.[6] In C57BL/6 mice, a dose of 60 mg/kg was used in some studies.[4]
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Clinical Validation
Monotherapy Studies
A first-in-human, phase I dose-escalation study of Serabelisib (TAK-117) was conducted in 71

patients with advanced solid malignancies.[3] The study evaluated both once-daily and

intermittent (3 days per week) dosing schedules.

Safety and Tolerability: Once-daily dosing was associated with dose-limiting toxicities,

primarily grade ≥3 elevations in alanine and aspartate aminotransferases (ALT/AST), leading

to a narrow therapeutic window with a maximum tolerated dose (MTD) of 150 mg once daily.

Intermittent dosing schedules were better tolerated, with an MTD of 900 mg (administered on

a Monday-Wednesday-Friday or Monday-Tuesday-Wednesday schedule). With intermittent

dosing, total weekly exposures were approximately four times greater than with 150 mg once

daily.[3]

Pharmacodynamics: Suppression of pS6 expression in the skin, a downstream marker of

PI3K pathway activity, was observed at doses of 200 mg and higher.[3]

Preliminary Efficacy: As a monotherapy, Serabelisib showed limited antitumor activity. There

were three partial responses in patients on the once-daily schedule and one on the

intermittent schedule. Stable disease lasting for at least 3 months was observed in 17

patients, all of whom had tumors with PIK3CA mutations.

Dosing
Schedule

MTD
Key Grade ≥3
Adverse
Events

Partial
Responses

Stable Disease
(≥3 months)

Once Daily 150 mg
ALT/AST

elevations
3 5

Intermittent (3

days/week)
900 mg

Hyperglycemia,

Nausea
1 12

Data from the

first-in-human

phase I study of

TAK-117.[3]
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Combination Therapy
Given the modest single-agent activity, the clinical development of Serabelisib has focused on

combination therapies, particularly with inhibitors of other nodes in the PI3K/Akt/mTOR

pathway. A notable combination is with the dual mTORC1/mTORC2 inhibitor sapanisertib.

A phase I trial (NCT03154294) evaluated the safety and efficacy of Serabelisib in combination

with sapanisertib and paclitaxel in heavily pretreated patients with advanced solid tumors

(ovarian, breast, and endometrial cancers).[7][8]

Recommended Phase 2 Dose (RP2D): Sapanisertib 3 or 4 mg, Serabelisib 200 mg on days

2-4, 9-11, 16-18, and 23-25 with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.

[7]

Efficacy: In 15 evaluable patients, the objective response rate (ORR) was 47%, and the

clinical benefit rate (CBR) was 73%.[7][8] The median progression-free survival (PFS) was

11 months, and overall survival (OS) was ongoing at 17 months.[7][8] Encouragingly, clinical

benefit was observed even in patients who were refractory to prior taxane and/or mTOR

inhibitor therapy.[7]

Efficacy Endpoint Result

Objective Response Rate (ORR) 47%

Clinical Benefit Rate (CBR) 73%

Median Progression-Free Survival (PFS) 11 months

Median Overall Survival (OS) Ongoing at 17 months

Results from the Phase I trial of Serabelisib,

Sapanisertib, and Paclitaxel combination

therapy.[7][8]

Experimental Protocols
Western Blotting for PI3K/Akt Pathway Inhibition
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This protocol provides a general framework for assessing the phosphorylation status of key

proteins in the PI3K/Akt signaling pathway, such as Akt, following treatment with Serabelisib.

1. Cell Culture and Treatment:

Plate cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) in appropriate growth

medium and allow them to adhere overnight.

Treat cells with varying concentrations of Serabelisib or vehicle control (e.g., DMSO) for a

specified duration (e.g., 2-24 hours).

2. Cell Lysis:

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease

and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant containing the protein extract.

3. Protein Quantification:

Determine the protein concentration of each lysate using a protein assay, such as the

bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE) on a polyacrylamide gel (e.g., 4-12% gradient gel).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and

a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize with an imaging system.
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Western Blotting Experimental Workflow.
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In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of

Serabelisib in a xenograft mouse model.

1. Animal Model:

Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human

tumor cells.

Acclimate the animals to the facility for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

Harvest cancer cells (e.g., a PIK3CA-mutant breast cancer cell line) during the exponential

growth phase.

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each

mouse.

3. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g.,

twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals

into treatment and control groups.

4. Drug Administration:

Prepare Serabelisib in a suitable vehicle for oral administration (e.g., by oral gavage).

Administer Serabelisib at various dose levels (e.g., 30, 60 mg/kg) and schedules (e.g., once

daily or intermittently) to the treatment groups.

Administer the vehicle alone to the control group.
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5. Efficacy and Tolerability Assessment:

Continue to monitor tumor volume and body weight of the animals throughout the study.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).

Animal Acclimation
(Immunocompromised Mice)

Tumor Cell Implantation
(Subcutaneous)

Tumor Growth Monitoring

Randomization into
Treatment Groups

Serabelisib Administration
(Oral Gavage)

Efficacy & Tolerability
Assessment
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Click to download full resolution via product page

In Vivo Xenograft Study Workflow.
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Conclusion
Serabelisib is a potent and highly selective inhibitor of PI3Kα that has demonstrated target

engagement and anti-tumor activity in preclinical models, particularly those with PIK3CA

mutations. While monotherapy has shown limited clinical efficacy, the combination of

Serabelisib with other targeted agents, such as the mTOR inhibitor sapanisertib, has yielded

promising results in early-phase clinical trials. These findings support the continued

investigation of Serabelisib in combination regimens for the treatment of solid tumors with a

dysregulated PI3K/Akt/mTOR pathway. Further studies are warranted to identify optimal

combination partners and patient populations that are most likely to benefit from this targeted

therapy. The detailed experimental protocols and data presented in this guide provide a

valuable resource for researchers and drug development professionals working in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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